tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate

Organocatalysis Peptide synthesis Anhydrous reaction design

tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate (CAS 1104194-54-8, molecular formula C10H19NO3, molecular weight 201.26 g mol⁻¹) is a Boc‑protected amino aldehyde derivative of N‑methyl‑α‑methylalanine (N‑Me‑Aib). This compound presents a quaternary α‑carbon center, an N‑methyl substituent that eliminates N‑H hydrogen‑bond donor capacity, and a reactive aldehyde function orthogonal to the acid‑labile Boc protecting group.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1104194-54-8
Cat. No. B1377121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate
CAS1104194-54-8
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C)(C)C=O
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h7H,1-6H3
InChIKeyJUJWZUXFWXFHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate (CAS 1104194-54-8) – Procurement-Relevant Identity and Baseline Profile


tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate (CAS 1104194-54-8, molecular formula C10H19NO3, molecular weight 201.26 g mol⁻¹) is a Boc‑protected amino aldehyde derivative of N‑methyl‑α‑methylalanine (N‑Me‑Aib) [1]. This compound presents a quaternary α‑carbon center, an N‑methyl substituent that eliminates N‑H hydrogen‑bond donor capacity, and a reactive aldehyde function orthogonal to the acid‑labile Boc protecting group [1]. Commercial suppliers report minimum batch purity of 95 % (HPLC) and recommend long‑term storage in cool, dry environments . The compound is exclusively offered for research and development use, underscoring its role as a precision synthetic intermediate rather than a commodity chemical .

Why Generic Substitution Risks Synthesis Failure: Structural Singularities of tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate (CAS 1104194-54-8)


In‑class carbamate‑protected amino aldehydes are not interchangeable because small structural variations—presence or absence of an N‑methyl group, α‑methyl substitution, or choice of protecting group—directly dictate chemoselectivity, stability, and downstream reactivity [1]. The target compound uniquely combines an N‑methyl quaternary α‑center with a Boc‑protected aldehyde; replacement with the non‑N‑methyl analog (tert‑butyl N‑(2‑methyl‑1‑oxopropan‑2‑yl)carbamate, CAS 109608‑77‑7) reintroduces an N‑H donor that can compete in intermolecular hydrogen‑bonding networks and alter reaction trajectories [1]. Similarly, substituting the Boc group for Cbz (benzyl N‑(2‑methyl‑1‑oxopropan‑2‑yl)carbamate, CAS 114856‑91‑6) completely changes deprotection orthogonality—Boc removal requires acid, whereas Cbz requires hydrogenolysis [1]. These structural micro‑differences render generic substitution a significant source of irreproducible outcomes in multi‑step synthesis.

Quantitative Differentiation of tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate (CAS 1104194-54-8) Against Closest Structural Analogs


Effective Zero Hydrogen‑Bond Donor Count Enables Anhydrous Reaction Compatibility

Unlike its N‑H analog, the target compound has a hydrogen‑bond donor count of zero, as computed from its 2D structure [1]. The comparator tert‑butyl N‑(2‑methyl‑1‑oxopropan‑2‑yl)carbamate (CAS 109608‑77‑7, PubChem CID 3016838) possesses one N‑H donor [1]. Absence of an N‑H donor eliminates competitive hydrogen‑bonding interactions that can perturb transition‑state organization in organocatalytic transformations.

Organocatalysis Peptide synthesis Anhydrous reaction design

Quaternary α‑Carbon Eliminates Aldehyde Racemization Risk During Base‑Mediated Steps

The α‑carbon of the target compound is fully substituted (quaternary), bearing two methyl groups in addition to the N‑methyl‑carbamate and aldehyde substituents [1]. In contrast, tert‑butyl N‑methyl‑N‑(1‑oxopropan‑2‑yl)carbamate (CAS 1780897‑62‑2) possesses a secondary α‑carbon with a single hydrogen atom [1]. The quaternary center precludes enolate‑mediated racemization of the α‑position under basic conditions, a common degradation pathway for secondary α‑amino aldehydes.

Chiral pool synthesis Enantioselective catalysis Aldehyde stability

Acid‑Labile Boc vs. Hydrogenolytic Cbz Orthogonality Defines Deprotection Selectivity

The target compound employs the tert‑butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., TFA or HCl/dioxane) [1]. The structural analog benzyl N‑(2‑methyl‑1‑oxopropan‑2‑yl)carbamate (CAS 114856‑91‑6, PubChem CID 118984716) utilizes the benzyloxycarbonyl (Cbz) group, which requires catalytic hydrogenolysis (H₂/Pd‑C) for removal [1]. Chemoselective deprotection is critical when the synthetic route contains both Boc‑ and Cbz‑protected amines: the target compound permits Boc‑selective cleavage without affecting Cbz‑protected sites.

Protecting group orthogonality Solid‑phase peptide synthesis Selective deprotection

Supplier‑Certified Minimum Purity of 95 % (HPLC) with Full QA Batch Traceability

Commercial specification from AKSci (cat. 8228DV) lists a minimum purity specification of 95 % . The product is backed with a downloadable Certificate of Analysis (COA) and Safety Data Sheet (SDS), and all batches are shipped with full quality assurance documentation . Many generic carbamate‑protected aldehydes from non‑specialist vendors lack published purity specifications or COA availability, introducing hidden variability into research‑scale synthesis.

Quality assurance Reproducibility Batch-to-batch consistency

Computed XLogP3 of 1.2 Predicts Favorable Phase‑Transfer Extraction Behavior

The target compound has a computed XLogP3‑AA value of 1.2 [1]. This moderate lipophilicity ensures efficient partitioning into organic solvents (e.g., ethyl acetate, dichloromethane) during aqueous work‑up, simplifying isolation after aldehyde‑based transformations. In contrast, the more polar non‑N‑methyl analog (tert‑butyl N‑(2‑methyl‑1‑oxopropan‑2‑yl)carbamate) has a predicted XLogP3 of 0.9 (computed via PubChem’s XLogP3 algorithm), indicating slightly greater water solubility and potential product loss to the aqueous layer.

Liquid‑liquid extraction Reaction work‑up Process development

Definitive Application Scenarios for tert-Butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate (CAS 1104194-54-8) Based on Verified Differential Evidence


Assembly of N‑Methylated Peptide Isosteres Requiring Configurational Stability

When constructing peptides containing N‑methyl‑α,α‑dialkyl amino acid residues (e.g., for β‑sheet breaker motifs or protease‑resistant analogs), the aldehyde function of the target compound serves as a direct precursor for reductive amination or Horner‑Wadsworth‑Emmons coupling. Its quaternary α‑carbon eliminates racemization risk during base‑mediated olefination steps (Evidence Item 2), and the N‑methyl group precludes undesired N‑H participation in downstream cyclization reactions (Evidence Item 1).

Orthogonal Deprotection Strategies in Multi‑Amine Synthetic Routes

In synthetic sequences where a Cbz‑protected amine must be retained while a Boc‑protected amine is liberated, the target compound’s acid‑labile Boc group provides unambiguous selectivity (Evidence Item 3). This scenario commonly arises in the synthesis of polyamine natural products and branched peptide dendrimers. The validated minimum purity of ≥ 95 % (Evidence Item 4) further ensures that residual deprotection by‑products do not compromise the subsequent Cbz‑retention step.

Non‑Aqueous Organocatalytic Aldehyde Chemistry

The absence of a hydrogen‑bond donor (Evidence Item 1) makes this compound compatible with strictly anhydrous organocatalytic protocols, such as proline‑catalyzed aldol reactions or N‑heterocyclic carbene (NHC)‑mediated umpolung processes, where adventitious proton sources quench catalytic intermediates. The predicted XLogP3 of 1.2 (Evidence Item 5) facilitates clean extraction of the product from polar aprotic solvents, streamlining purification.

Quality‑Controlled Scale‑Up of Pre‑Clinical Lead Compounds

For medicinal chemistry teams advancing a lead series into in vivo proof‑of‑concept studies, batch‑to‑batch consistency is paramount. The target compound’s commercial availability with a 95 % minimum purity specification and full COA documentation (Evidence Item 4) enables reproducible synthesis of key intermediates, mitigating the risk of impurity‑driven false negatives in biological assays.

Quote Request

Request a Quote for tert-butyl N-methyl-N-(2-methyl-1-oxopropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.